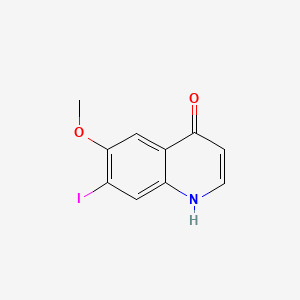

7-Iodo-6-methoxyquinolin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

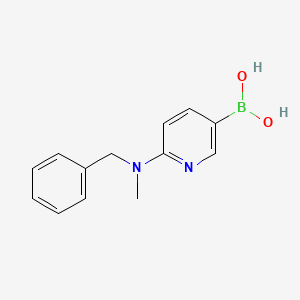

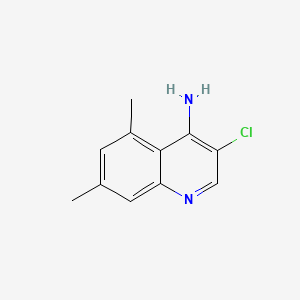

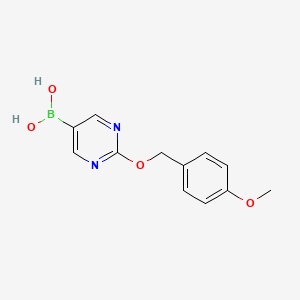

“7-Iodo-6-methoxyquinolin-4-ol” is a compound used for research and development . It has a molecular formula of C10H8INO2 . The compound is not intended for medicinal or household use.

Molecular Structure Analysis

The molecular structure of “7-Iodo-6-methoxyquinolin-4-ol” consists of a quinoline core with iodine and methoxy substituents . The InChI code for the compound is 1S/C10H7FINO2/c1-15-9-2-5-8 (3-6 (9)11)13-4-7 (12)10 (5)14/h2-4H,1H3, (H,13,14) .Chemical Reactions Analysis

While specific chemical reactions involving “7-Iodo-6-methoxyquinolin-4-ol” are not detailed in the literature, quinoline compounds are known to undergo a variety of reactions. These include reactions with a-methylene carbonyl compounds in the presence of a base in ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Iodo-6-methoxyquinolin-4-ol” are not extensively documented. The compound has a molecular weight of 301.08 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .科学的研究の応用

However, quinolines in general have a variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry due to their characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They are essential segments of both natural and synthetic compounds.

作用機序

Target of Action

7-Iodo-6-Methoxy-4-quinolinol, also known as 7-iodo-6-methoxy-1H-quinolin-4-one or 7-Iodo-6-methoxyquinolin-4-ol, is a derivative of clioquinol . Clioquinol acts as a zinc and copper chelator . These metals are involved in the deposition and stabilization of amyloid plaques, and chelating agents can dissolve amyloid deposits in vitro and in vivo .

Mode of Action

The compound’s mode of action is primarily through metal chelation . It binds to zinc and copper, reducing oxidation and the amyloid burden . This plays an important role in diseases characterized by Zn, Cu, Fe dyshomeostasis, such as Alzheimer’s disease and Parkinson’s disease .

Biochemical Pathways

Given its similarity to clioquinol, it is likely that it impacts pathways related to metal homeostasis and amyloid plaque formation .

Pharmacokinetics

Clioquinol is rapidly absorbed and undergoes first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of the metabolites are higher than those of free clioquinol . Bioavailability versus intraperitoneal dosing is about 12% . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .

Result of Action

Based on its similarity to clioquinol, it is likely that it reduces oxidation and the amyloid burden in diseases characterized by zn, cu, fe dyshomeostasis .

Action Environment

It is known that clioquinol is sensitive to light and heat, and its stability may be affected by these factors .

特性

IUPAC Name |

7-iodo-6-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGRYGRGGCTUBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)